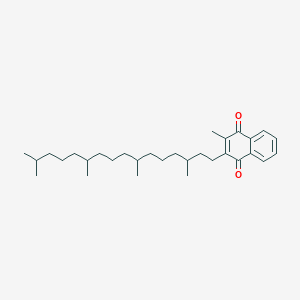

2',3'-Dihydro-phytomenadione

説明

2',3'-Dihydro-phytomenadione, as a specific compound, might not have direct references in the available literature. However, the interest in such compounds generally arises due to their potential pharmacological activities and the structural significance in organic and medicinal chemistry. The research often focuses on the synthesis, molecular structure analysis, and the exploration of physical and chemical properties.

Synthesis Analysis

The synthesis of heterocyclic compounds, including those with dihydro- configurations, often involves advanced techniques to ensure specificity and yield. For example, significant advances in the synthesis of 2,3-dihydropyrroles highlight the evolving methodologies in creating pharmacologically active natural products (Dong Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3-dihydrobilatrienes-abc, provides insight into their configuration and conformation. X-ray crystallography is a common tool used for detailed structure elucidation, revealing aspects like bond lengths and angles critical for understanding the compound's geometry (C. Kratky et al., 1985).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of dihydro- compounds often explores their functionalization and interaction with other chemical entities. For instance, dihydroxylation reactions are critical for introducing hydroxyl groups, affecting the compound's reactivity and physical properties (Tony V. Robinson et al., 2009).

科学的研究の応用

Pharmaceutical Formulations : Phytomenadione-cyclodextrin complexes in chewable sugar-coated tablets have been shown to enhance solubility, dissolution rate, and stability, thereby improving oral bioavailability and therapeutic potential (M. GhorabD. & I. I.S., 2012).

Tissue Engineering : Polyhydroxyalkanoates (PHA), while not directly linked to Phytomenadione, show promise as biodegradable, thermoprocessable biomaterials for medical devices and tissue engineering (Guoqiang Chen & Qiong Wu, 2005).

Comparative Plant Genomics : Phytozome serves as a comparative hub for plant genome and gene family data and analysis, providing tools for linking model systems with other plants, potentially relevant to the study of Phytomenadione (D. Goodstein et al., 2011).

Anti-COVID-19 Potential : Nine top hits from a medicinal plant library, potentially including Phytomenadione, show promise as anti-SARS-CoV-2 lead molecules for further optimization and drug development (Muhammad Tahir ul Qamar et al., 2020).

Therapeutic Strategies for Neurological Diseases : Phytochemicals modulating NLRP3 inflammasome pathways, which could include Phytomenadione, are potential therapeutic strategies for neurological, psychiatric, metabolic, and inflammatory diseases (C. Pellegrini et al., 2019).

Prevention of Vitamin K Deficiency in Neonates : Intramuscular Phytomenadione is effective in preventing vitamin K deficiency in neonates, though high PIVKAII detection rates may indicate recent deficiency (D. Chawla et al., 2007).

Bioavailability Enhancement : A nanostructure lipid carrier incorporating Phytomenadione significantly enhances the bioavailability of vitamin K, with a 645.5% relative bioavailability in rabbits compared to commercial tablets (B. Aljaeid & K. Hosny, 2018).

特性

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNYHSBHIIJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10982782 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydro-phytomenadione | |

CAS RN |

64236-23-3 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64236-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Dihydro-phytomenadione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

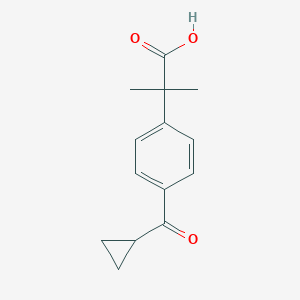

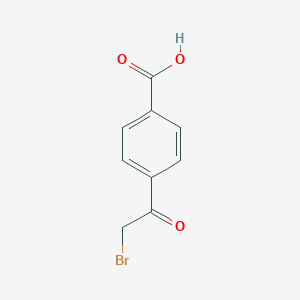

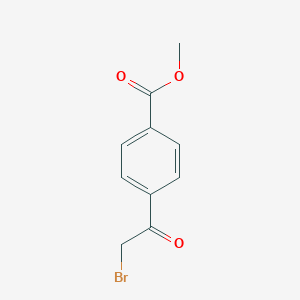

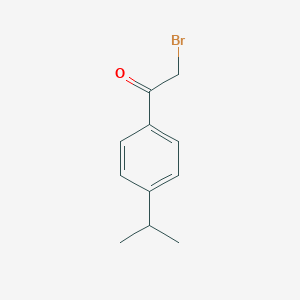

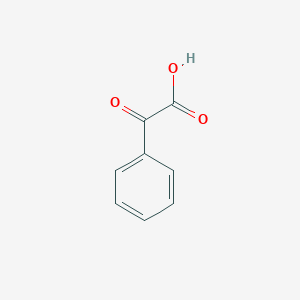

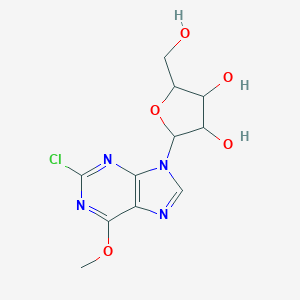

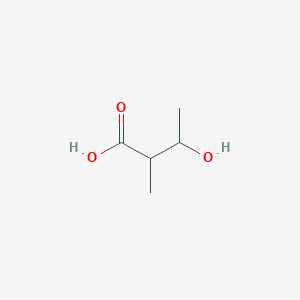

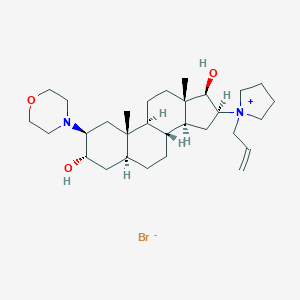

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。